4-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP) is a novel radioiodinated compound developed for potential use in breast cancer imaging [, ]. It exhibits high affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes, which are overexpressed in various cancer cell lines, including breast cancer [, ]. 4-[¹²⁵I]BP is not a drug and does not have dosages or side effects.
N,N-dicyclohexyl-4-iodobenzamide is a chemical compound characterized by the presence of a dicyclohexyl amine group and an iodine atom attached to a benzamide structure. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development and biological studies.
The compound can be synthesized through various chemical reactions involving starting materials such as 4-iodobenzoic acid and dicyclohexylamine. The synthesis often employs coupling agents to facilitate the formation of the amide bond.
N,N-dicyclohexyl-4-iodobenzamide falls under the category of organic compounds, specifically within the classes of amides and aromatic halides. It is used extensively in synthetic organic chemistry and medicinal applications.
The synthesis of N,N-dicyclohexyl-4-iodobenzamide typically involves:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for maximizing yield and minimizing by-products. In industrial settings, continuous flow reactors may be used for efficiency.
N,N-dicyclohexyl-4-iodobenzamide has a molecular formula of and features:
The compound's molecular weight is approximately 335.26 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, which provides insights into the arrangement of atoms within the molecule.
N,N-dicyclohexyl-4-iodobenzamide can undergo various chemical reactions:
Common reagents for substitution include sodium azide or potassium cyanide. Oxidizing agents like potassium permanganate can convert hydroxyl groups to carbonyls, while reducing agents such as lithium aluminum hydride may reduce functional groups.
N,N-dicyclohexyl-4-iodobenzamide interacts with specific molecular targets within biological systems:
Research indicates that compounds with similar structures exhibit significant biological activities, suggesting that N,N-dicyclohexyl-4-iodobenzamide may have therapeutic potential.
N,N-dicyclohexyl-4-iodobenzamide is typically a solid at room temperature, with a melting point that varies based on purity but generally falls within a specific range indicative of its crystalline nature.
The compound exhibits properties typical of amides and halogenated compounds, including:
Relevant data from spectral analyses (e.g., infrared spectroscopy) can provide additional insights into functional groups present in the molecule.
N,N-dicyclohexyl-4-iodobenzamide has several scientific applications:
This compound presents significant promise within multiple fields of research due to its versatile chemical structure and potential biological activity.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: